Cas no 39638-67-0 ((±)-trans-Whiskey lactone)

(±)-trans-Whiskey lactone Chemical and Physical Properties
Names and Identifiers
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- 2(3H)-Furanone,5-butyldihydro-4-methyl-, (4R,5S)-rel-
- (E)-Whiskylactone
- 2(3H)-Furanone, 5-butyldihydro-4-methyl-, trans-
- 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-
- -lactone
- trans-4-Hydroxy-3-methyloctanoic acid, γ
- trans-Whiskey lactone
- t-Whiskylactone
- trans-5-Butyl-4-methyloxolan-2-one
- trans-5-Butyldihydro-4-methyl-2(3H)-furanone
- trans-Methyloctanolide
- trans-Oak lactone
- trans-beta-Methyl-γ-octalactone
- (+)-TRANS-QUERCUS LACTONE
- (3S, 4R)-3-methyl-4-octanolide
- 5-BUTYL-4-METHYLDIHYDRO-2(3H)-FURANONE, TRANS-(+)-
- (4S,5R)-5-butyl-4-methyloxolan-2-one
- FEMA No. 3803, trans-
- Quercus lactone A
- (+)-WHISKEY LACTONE
- (+)-QUERCUS LACTONE
- 39638-67-0
- (+)-TRANS-WHISKEY LACTONE
- SCHEMBL7178100
- (+-)-trans-Quercus lactone
- .BETA.-METHYL-.GAMMA.-OCTALACTONE, TRANS-
- (+/-)-trans-Whiskey lactone
- UNII-7A29T3GS95
- TRANS-4-HYDROXY-3-METHYLOCTANOIC ACID .GAMMA.-LACTONE
- (+-)-trans-Whisky lactone
- UNII-29IPH2W8KP
- 80041-01-6
- TRANS-.BETA.-METHYL-.GAMMA.-OCTALACTONE
- 5-Butyl-4-methyldihydro-2(3H)-furanone, trans-(+-)-
- (+-)-Whiskey lactone
- trans-Wiskey lactone
- 29IPH2W8KP
- trans-4-Hydroxy-3-methyloctanoic acid gamma-lactone
- (E)-Whiskeylactone
- DTXSID801017484
- Trans-3-Methyl-4-octanolide
- 2(3H)-Furanone, 5-butyldihydro-4-methyl-, (4S-trans)-
- (trans)-3-methyloctanoic acid-gamma-lactone
- trans-beta-Methyl-gamma-octalactone
- FEMA NO. 3803, TRANS-(+)-
- FEMA No. 3803, trans-(+-)-
- Whiskey lactone, (E)-
- 7A29T3GS95
- (+)-TRANS-WHISKY LACTONE
- (+-)-trans-Whiskey lactone
- 2(3H)-Furanone, 5-butyldihydro-4-methyl-, (4S,5R)-
- (3S,4R)-3-methyl-4-octanolide
- trans-Oaklactone
- (+-)-Quercus lactone
- .BETA.-METHYL-.GAMMA.-OCTALACTONE, TRANS-(3S,4R)-
- 2(3H)-Furanone, 5-butyldihydro-4-methyl-, (4R,5S)-rel-
- (±)-trans-Whiskey lactone
-
- MDL: MFCD28010977
- Inchi: InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1
- InChI Key: WNVCMFHPRIBNCW-SFYZADRCSA-N
- SMILES: CCCC[C@H]1OC(=O)C[C@@H]1C
Computed Properties
- Exact Mass: 156.11508
- Monoisotopic Mass: 156.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
(±)-trans-Whiskey lactone Security Information
- Hazardous Material transportation number:NONH for all modes of transport
(±)-trans-Whiskey lactone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 72777-100MG |
(±)-trans-Whiskey lactone |
39638-67-0 | 100mg |
¥6340.62 | 2024-12-26 | ||
TRC | W438795-250mg |
(±)-trans-Whiskey lactone |
39638-67-0 | 250mg |
$ 1200.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 72777-100MG |
39638-67-0 | 100MG |
¥5577.52 | 2023-01-15 |
(±)-trans-Whiskey lactone Related Literature
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
Additional information on (±)-trans-Whiskey lactone
Compound CAS No 39638-67-0: (±)-trans-Whiskey Lactone
The compound with CAS number 39638-67-0, commonly referred to as (±)-trans-whiskey lactone, is a significant molecule in the field of organic chemistry and flavor chemistry. This compound is a cyclic ester, specifically a gamma-lactone, which contributes to its unique properties and applications. The whiskey lactone name originates from its presence in whiskey, where it imparts a distinct flavor profile. Recent studies have highlighted its role in both natural and synthetic flavor systems, making it a topic of interest for researchers and industry professionals alike.
Trans-whiskey lactone is structurally characterized by its six-membered ring with an ester functional group. This structure not only influences its physical properties but also plays a crucial role in its sensory attributes. The compound is known for its pleasant woody and smoky aroma, which makes it highly valuable in the food and beverage industry. Recent advancements in analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled precise characterization of this compound, enhancing our understanding of its molecular interactions.
In terms of applications, (±)-trans-whiskey lactone has found extensive use in the flavor industry. It is commonly added to beverages, particularly whiskeys and other spirits, to enhance their aromatic profiles. Beyond beverages, this compound is also utilized in the production of perfumes and cosmetics due to its appealing scent. Recent research has explored the potential of whiskey lactone as a natural alternative to synthetic fragrances, aligning with the growing consumer demand for eco-friendly products.
The synthesis of trans-whiskey lactone involves various methods, including enzymatic catalysis and traditional organic synthesis techniques. One notable approach is the use of lipase-catalyzed esterification, which offers an environmentally friendly route to producing this compound. This method not only improves yield but also reduces the environmental footprint compared to conventional synthesis methods. Such innovations highlight the importance of sustainable practices in modern chemical production.
Recent studies have also delved into the stability and degradation mechanisms of (±)-trans-whiskey lactone under different conditions. Understanding these processes is crucial for optimizing its use in various applications. For instance, thermal stability tests have shown that the compound retains its structure under moderate heating conditions, making it suitable for culinary applications where heat treatment is involved.
In conclusion, CAS No 39638-67-0, or (±)-trans-whiskey lactone, stands out as a versatile compound with significant contributions to both natural and synthetic systems. Its unique properties, combined with advancements in synthesis and application techniques, continue to expand its role across industries. As research progresses, further insights into its molecular behavior and potential uses are expected to emerge, solidifying its position as an essential molecule in modern chemistry.



